molecular formula C19H26N2O4 B5426233 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid

4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid

Cat. No. B5426233
M. Wt: 346.4 g/mol
InChI Key: WNTRNCRHPDAUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid, also known as MPAA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of dopamine and norepinephrine release, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for the study of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted and effective therapies. Another direction is to explore its potential as a treatment for addiction and depression, as well as its potential as a cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid involves the reaction of 4-(4-methylphenoxy)piperidine with pyrrolidine-1-acetic acid in the presence of a coupling reagent. The resulting product is then treated with trifluoroacetic acid to obtain this compound in high purity.

Scientific Research Applications

4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation. This suggests that this compound may have potential as a treatment for addiction and depression.
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This suggests that this compound may have potential as a cancer treatment.

properties

IUPAC Name

4-(4-methylphenoxy)-1-(2-pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-15-4-6-16(7-5-15)25-19(18(23)24)8-12-21(13-9-19)17(22)14-20-10-2-3-11-20/h4-7H,2-3,8-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRNCRHPDAUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)CN3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.